
4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine is a versatile chemical compound with a molecular formula of C13H24N4O and a molecular weight of 252.36 g/mol . This compound features a morpholine ring attached to a triazole ring, which is further substituted with a neopentyl group. The unique structure of this compound makes it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine involves several steps. One common synthetic route includes the reaction of morpholine with a triazole derivative under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with minimal impurities.
Analyse Des Réactions Chimiques
4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or triazole ring is substituted with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine include other triazole and morpholine derivatives. Some examples are:
- 4-(2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
- 4-(2-(5-Phenyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
- 4-(2-(5-Chlorophenyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the neopentyl group in this compound provides unique steric and electronic effects, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C13H24N4O |
|---|---|
Poids moléculaire |
252.36 g/mol |
Nom IUPAC |
4-[2-[5-(2,2-dimethylpropyl)-1H-1,2,4-triazol-3-yl]ethyl]morpholine |
InChI |
InChI=1S/C13H24N4O/c1-13(2,3)10-12-14-11(15-16-12)4-5-17-6-8-18-9-7-17/h4-10H2,1-3H3,(H,14,15,16) |
Clé InChI |
NKZIOVYVIOUINY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=NC(=NN1)CCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



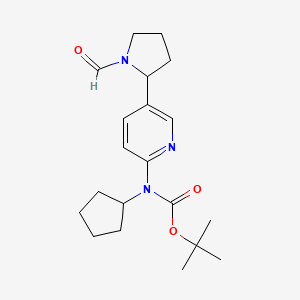
![4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11802670.png)


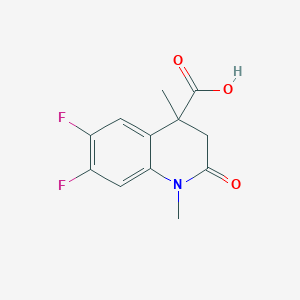


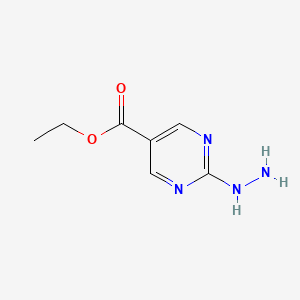

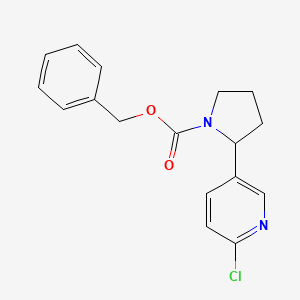

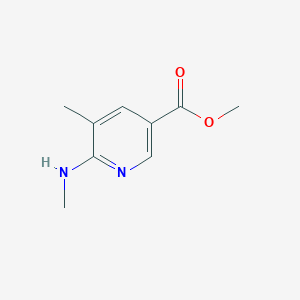
![2-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B11802749.png)
